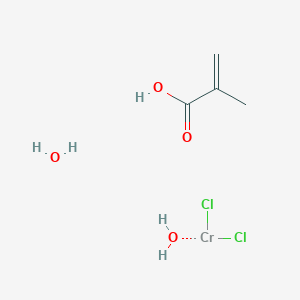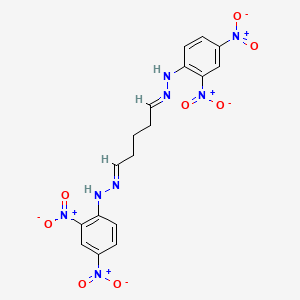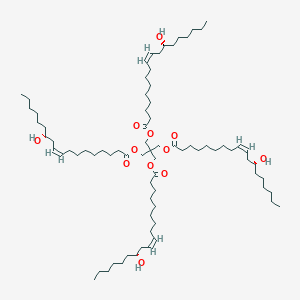
Volan(R) bonding agent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Volan® bonding agent is a specialized chemical compound used primarily as a coupling agent to enhance the adhesion between organic polymers and inorganic substrates. This compound is particularly valuable in the production of composite materials, where it improves the mechanical properties and durability of the final product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Volan® bonding agent is typically synthesized through the reaction of methacrylic acid with chromium chloride in the presence of isopropanol and acetone. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired chromium-methacrylate complex.
Industrial Production Methods
In industrial settings, the production of Volan® bonding agent involves large-scale batch reactors where the reactants are mixed under controlled conditions. The process includes steps such as:
Mixing: Methacrylic acid and chromium chloride are dissolved in isopropanol and acetone.
Reaction: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The resulting product is purified to remove any unreacted materials and by-products.
Packaging: The final product is packaged in containers suitable for industrial use.
Analyse Des Réactions Chimiques
Types of Reactions
Volan® bonding agent undergoes several types of chemical reactions, including:
Oxidation: The chromium center can undergo oxidation, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering its chemical properties.
Substitution: The methacrylate groups can participate in substitution reactions, where other chemical groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions can produce a variety of methacrylate derivatives.
Applications De Recherche Scientifique
Volan® bonding agent has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of composite materials, enhancing the adhesion between different phases.
Biology: Employed in the preparation of bio-compatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems to improve the stability and efficacy of pharmaceutical formulations.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Volan® bonding agent exerts its effects involves the formation of strong chemical bonds between the organic polymer and the inorganic substrate. The chromium center acts as a bridge, facilitating the interaction between the methacrylate groups and the substrate surface. This results in improved adhesion and mechanical properties of the composite material.
Comparaison Avec Des Composés Similaires
Volan® bonding agent is unique compared to other coupling agents due to its specific chemical structure and the presence of chromium. Similar compounds include:
Silane coupling agents: These are widely used but lack the specific properties imparted by the chromium center in Volan® bonding agent.
Titanate coupling agents: These offer good adhesion properties but may not provide the same level of mechanical enhancement as Volan® bonding agent.
Zirconate coupling agents: These are effective in certain applications but are generally more expensive and less versatile than Volan® bonding agent.
Propriétés
IUPAC Name |
dichlorochromium;2-methylprop-2-enoic acid;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.2ClH.Cr.2H2O/c1-3(2)4(5)6;;;;;/h1H2,2H3,(H,5,6);2*1H;;2*1H2/q;;;+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYFEJWVJFEWNX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.O.O.Cl[Cr]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2CrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111031-82-4 |
Source


|
| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111031824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




